molecular formula C22H26N2O5S B2949642 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 922024-58-6

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2949642
CAS No.: 922024-58-6
M. Wt: 430.52
InChI Key: KMKRYVMWZLAWKB-UHFFFAOYSA-N
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Description

The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. This heterocyclic scaffold is characterized by a seven-membered ring system fused to a benzene ring, with substituents at key positions:

  • Position 5: An allyl group (-CH₂CH=CH₂) and two methyl groups (-CH₃) at position 2.
  • Position 4: A ketone (-C=O) group.
  • Position 7: A 2-methoxy-5-methylbenzenesulfonamide moiety.

The sulfonamide group is a critical pharmacophore, often associated with biological activity in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-6-11-24-17-13-16(8-10-18(17)29-14-22(3,4)21(24)25)23-30(26,27)20-12-15(2)7-9-19(20)28-5/h6-10,12-13,23H,1,11,14H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKRYVMWZLAWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by several key features:

  • Benzo[b][1,4]oxazepin core : This heterocyclic structure is known for its diverse biological activities.
  • Allyl group : This moiety contributes to the compound's reactivity and potential biological interactions.
  • Sulfonamide functional group : Commonly associated with antibacterial activity, this group enhances the compound's therapeutic potential.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC23H28N2O5S
Molecular Weight444.55 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide derivatives are particularly noted for their ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The biological activity of N-(5-allyl-3,3-dimethyl...) suggests potential effectiveness against various pathogenic strains.

Anticancer Activity

Preliminary studies have indicated that N-(5-allyl-3,3-dimethyl...) may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines. For instance:

  • CCRF-CEM leukemia cell line : A notable study reported an IC50 value of approximately 10 nM for structurally similar compounds, indicating potent anticancer activity.

The exact mechanism of action for this compound remains partially understood. However, molecular docking studies suggest it may interact with specific receptors or enzymes involved in cellular signaling pathways. Potential mechanisms include:

  • Inhibition of key proteins involved in cancer progression.
  • Modulation of inflammatory pathways.

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. The results indicated that compounds similar to N-(5-allyl-3,3-dimethyl...) demonstrated significant inhibition of bacterial growth at low concentrations.

Study 2: Anticancer Effects

Another investigation focused on the anticancer effects of related compounds in a series of cell lines. The findings revealed that these compounds induced apoptosis in cancer cells and inhibited proliferation effectively.

Synthesis

The synthesis of N-(5-allyl-3,3-dimethyl...) typically involves multi-step reactions that can vary based on specific reagents and conditions used. Key techniques include:

  • Formation of the oxazepin structure : Utilizing cyclization reactions.
  • Introduction of the sulfonamide moiety : Achieved through nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzo[b][1,4]oxazepine - 5-Allyl, 3,3-dimethyl, 4-oxo
- 7-(2-methoxy-5-methylbenzenesulfonamide)
Likely C₂₂H₂₅N₂O₅S* ~418–422* Enhanced lipophilicity due to methoxy/methyl groups; sulfonamide for target binding .
CAS 921561-46-8 Benzo[b][1,4]oxazepine - 5-Allyl, 3,3-dimethyl, 4-oxo
- 7-(5-chloro-2-methoxybenzamide)
C₂₂H₂₃ClN₂O₄ 414.9 Benzamide group instead of sulfonamide; chlorine atom may increase electronegativity.
CAS 922123-66-8 Benzo[b][1,4]oxazepine - 5-Allyl, 3,3-dimethyl, 4-oxo
- 8-(2,4-difluorobenzenesulfonamide)
C₂₀H₂₀F₂N₂O₄S 422.4 Difluoro substituents enhance electron-withdrawing effects; positional isomerism (sulfonamide at position 8).
Valdecoxib Isoxazole-benzenesulfonamide - 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide C₁₆H₁₄N₂O₃S 314.4 COX-2 selective inhibitor; smaller scaffold but shared sulfonamide motif.

*Estimated based on analogs.

Key Findings

Core Modifications :

  • The benzo[b][1,4]oxazepine core provides a rigid framework for substituent placement. Compared to smaller heterocycles like benzo[b][1,4]oxazin (), the seven-membered ring may confer conformational flexibility, influencing binding to biological targets.

Substituent Effects: Sulfonamide vs. Benzamide: The target compound’s sulfonamide group (vs. Electron-Donating vs.

Positional Isomerism :

  • The sulfonamide group’s position (7 vs. 8 in CAS 922123-66-8) may alter steric interactions with target proteins, affecting potency or selectivity .

Synthetic Routes :

  • Analog synthesis methods () suggest that the target compound could be prepared via nucleophilic substitution (e.g., using Cs₂CO₃ in DMF to couple the sulfonamide to the benzooxazepine core) .

Research Implications

  • Crystallographic Analysis : Programs like SHELXL () could resolve its 3D structure, aiding in structure-activity relationship (SAR) studies.

Q & A

Q. Which degradation products form under oxidative stress, and how are they characterized?

  • Methodological Answer : LC-MS/MS identifies major degradation products, such as sulfonic acid derivatives from sulfonamide oxidation. Forced degradation under H₂O₂ or UV light reveals pathways, while GC-MS detects volatile byproducts (e.g., methoxybenzene fragments) .

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